molecular formula C21H22ClN3O3 B11302870 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide

2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide

Cat. No.: B11302870
M. Wt: 399.9 g/mol
InChI Key: NRFHBNNEURNFEE-UHFFFAOYSA-N
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a phenoxy group substituted with chlorine and methyl groups, linked to an oxadiazole ring via an ethyl chain, and further connected to a propanamide moiety. The unique structure of this compound makes it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide typically involves multiple steps, starting with the preparation of the phenoxy and oxadiazole intermediates. The phenoxy intermediate can be synthesized by reacting 4-chloro-3,5-dimethylphenol with an appropriate alkylating agent under basic conditions. The oxadiazole intermediate is prepared by cyclization of a suitable hydrazide with a carboxylic acid derivative. The final step involves coupling these intermediates using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired propanamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The choice of solvents, reagents, and reaction conditions is critical to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The oxadiazole ring is known to interact with nucleic acids and proteins, potentially disrupting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-3,5-dimethylphenoxy)methyl-2-methyloxirane
  • 2-(((4-chloro-3,5-dimethylphenoxy)acetyl)amino)benzamide

Uniqueness

2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide is unique due to its combination of a phenoxy group, oxadiazole ring, and propanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H22ClN3O3

Molecular Weight

399.9 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide

InChI

InChI=1S/C21H22ClN3O3/c1-13-11-17(12-14(2)19(13)22)27-15(3)21(26)23-10-9-18-24-20(25-28-18)16-7-5-4-6-8-16/h4-8,11-12,15H,9-10H2,1-3H3,(H,23,26)

InChI Key

NRFHBNNEURNFEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NCCC2=NC(=NO2)C3=CC=CC=C3

Origin of Product

United States

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